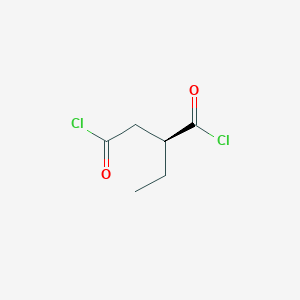

(2S)-2-ethylbutanedioyl dichloride

Description

(2S)-2-Ethylbutanedioyl dichloride is a chiral acyl chloride derivative characterized by a four-carbon dicarboxylic acid backbone with an ethyl substituent at the C2 position and two reactive chloride groups. This compound is primarily used in organic synthesis as a bifunctional electrophile, enabling the formation of esters, amides, or other derivatives through nucleophilic substitution reactions. Its stereochemistry at the C2 position (S-configuration) makes it valuable in asymmetric synthesis, particularly for constructing chiral intermediates in pharmaceuticals or agrochemicals .

Properties

IUPAC Name |

(2S)-2-ethylbutanedioyl dichloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8Cl2O2/c1-2-4(6(8)10)3-5(7)9/h4H,2-3H2,1H3/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFKCVVFQGHCLIP-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)Cl)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](CC(=O)Cl)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-ethylbutanedioyl dichloride typically involves the chlorination of (2S)-2-ethylbutanedioic acid. This reaction is usually carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction conditions often include refluxing the acid with the chlorinating agent in an inert solvent such as dichloromethane or chloroform. The reaction proceeds as follows:

(2S)-2-ethylbutanedioic acid+2SOCl2→(2S)-2-ethylbutanedioyl dichloride+2SO2+2HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the acid and chlorinating agent are fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield while minimizing the exposure to hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-ethylbutanedioyl dichloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, it hydrolyzes to form (2S)-2-ethylbutanedioic acid and hydrochloric acid.

Reduction: It can be reduced to (2S)-2-ethylbutanediol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Amines: Reacts under mild conditions to form amides.

Alcohols: Requires a base such as pyridine to neutralize the HCl formed during the reaction.

Water: Hydrolysis occurs readily at room temperature.

Major Products

Amides: Formed from reaction with amines.

Esters: Formed from reaction with alcohols.

(2S)-2-ethylbutanedioic acid: Formed from hydrolysis.

Scientific Research Applications

(2S)-2-ethylbutanedioyl dichloride is used in various scientific research applications:

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: In the modification of biomolecules for studying enzyme mechanisms and protein interactions.

Medicine: Potential use in drug development as a building block for active pharmaceutical ingredients.

Industry: Used in the production of polymers and resins due to its reactivity with nucleophiles.

Mechanism of Action

The mechanism of action of (2S)-2-ethylbutanedioyl dichloride involves its reactivity with nucleophiles. The chlorine atoms are good leaving groups, making the compound highly reactive towards nucleophilic substitution reactions. This reactivity is exploited in various synthetic applications to introduce different functional groups into molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following compounds share structural or functional similarities with (2S)-2-ethylbutanedioyl dichloride:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.